8-Azaspiro[4.5]decan-2-one
Description
8-Azaspiro[4.5]decan-2-one is a bicyclic organic compound featuring a spirocyclic framework where a piperidine ring is fused to a cyclopentane ring via a shared nitrogen atom (position 8) and a ketone group (position 2). Its molecular formula is C₉H₁₃NO, with a molar mass of 151.21 g/mol. This scaffold is highly versatile in medicinal chemistry due to its conformational rigidity, which enhances binding affinity to biological targets. Applications span drug discovery, agrochemicals, and material science .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
8-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H15NO/c11-8-1-2-9(7-8)3-5-10-6-4-9/h10H,1-7H2 |
InChI Key |
ZWCVKPZAXXWBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNCC2)CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .
Industrial Production Methods
For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is particularly advantageous due to its cost-effectiveness and simplicity. This method is suitable for large-scale production as it requires relatively inexpensive raw materials and straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of 8-Azaspiro[4.5]decan-2-one derivatives as antiviral agents. A notable investigation assessed a series of compounds based on this scaffold for their efficacy against human coronaviruses, particularly human coronavirus 229E.
- Key Findings:
- The antiviral activity was closely linked to substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane framework.
- Compounds with a methyl group at C-2 exhibited significant inhibitory effects, with one analog demonstrating an EC50 value of 5.5 µM .
- Structural modifications led to varying levels of activity, indicating that both steric and electronic factors play crucial roles in their efficacy against viral replication.
| Compound | C-2 Substituent | C-8 Substituent | EC50 (µM) |
|---|---|---|---|
| 8n | Methyl | 4-Methyl | 5.5 |
| 8k | Methyl | 4-Ethyl | 28 |
| 8j | None | None | No Activity |
| 8m | Methyl | 4-Propyl | 7.1 |
Cognitive Enhancement
Another area of exploration is the compound's influence on cognitive functions. Research has indicated that derivatives of 8-Azaspiro[4.5]decan-2-one may enhance cognitive performance in animal models.
- Study Overview:
- Animal studies have shown that certain derivatives can improve memory retention and learning capabilities.
- These effects are hypothesized to be linked to the modulation of neurotransmitter systems, although the exact mechanisms remain under investigation.
Synthetic Utility
The unique structure of 8-Azaspiro[4.5]decan-2-one makes it a valuable intermediate in organic synthesis.
- Applications in Synthesis:
- It serves as a building block for creating more complex molecules used in pharmaceuticals.
- Its spirocyclic nature allows for the development of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 8-Azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like tyrosine-protein phosphatase non-receptor type 11, which plays a role in various signaling pathways . The compound’s effects are mediated through the regulation of gene expression and the modulation of cellular pathways .
Comparison with Similar Compounds
Substitution at Position 8
Heteroatom Replacement in the Spirocyclic Framework
Functional Group Additions
Biological Activity
8-Azaspiro[4.5]decan-2-one is a heterocyclic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
8-Azaspiro[4.5]decan-2-one features a bicyclic structure that includes nitrogen and oxygen atoms, contributing to its distinct chemical properties. Its molecular formula is , and its structure allows it to interact effectively with various biological targets, modulating enzyme activity and influencing metabolic pathways .
The mechanism of action involves the compound's ability to fit into specific binding sites on enzymes and receptors, leading to either inhibition or activation of biochemical pathways. This interaction enhances its bioavailability and efficacy, making it a candidate for further pharmacological exploration .
Antimicrobial Activity
Research has shown that 8-Azaspiro[4.5]decan-2-one exhibits significant antimicrobial properties. A study evaluating various derivatives indicated that certain analogs demonstrated substantial inhibitory effects against human coronavirus 229E, with the most potent compound exhibiting an EC50 value of 5.5 µM .
Table 1: Antimicrobial Activity of 8-Azaspiro[4.5]decan-2-one Derivatives
| Compound | EC50 (µM) | Activity Description |
|---|---|---|
| 8n | 5.5 | Potent against HCoV-229E |
| 8k | 28 | Moderate activity |
| 8l | 18 | Moderate activity |
| 8j | >100 | No activity |
The structure-activity relationship (SAR) revealed that the presence of a methyl substituent at the C-2 position was crucial for antiviral activity, while the bulkiness of the C-8 substituent also played a significant role .
Anticancer Activity
In addition to its antimicrobial properties, compounds derived from the azaspiro framework have been investigated for anticancer activities. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| Mannich Base from 1-thia-4-azaspiro[4.5]decan-3-one | MCF-7 (breast cancer) | 15 | Significant cytotoxicity |
| Thiazolidinone Derivative | A549 (lung cancer) | 12 | Moderate cytotoxicity |
Case Studies
- Study on Antiviral Activity : A series of thiazolidinone derivatives based on the azaspiro scaffold were synthesized and evaluated for their antiviral properties against human coronaviruses. The study concluded that specific modifications at the C-2 and C-8 positions significantly enhanced antiviral efficacy .
- Antimicrobial Evaluation : Another research effort focused on synthesizing Mannich bases from azaspiro compounds, which displayed promising antimicrobial activity against several bacterial strains, indicating their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
